molecular formula C15H13ClFNO B8704804 N-(4-chlorophenethyl)-4-fluorobenzamide

N-(4-chlorophenethyl)-4-fluorobenzamide

Cat. No.: B8704804
M. Wt: 277.72 g/mol
InChI Key: CRALMWTYCDKSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C15H13ClFNO and its molecular weight is 277.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

N-(4-chlorophenethyl)-4-fluorobenzamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines, particularly in targeting specific pathways involved in tumor growth and metastasis.

  • Case Study : A study on structurally related benzamides demonstrated their ability to inhibit key kinases associated with cancer proliferation, suggesting that this compound may also possess similar properties .

Neurological Disorders

The compound's interaction with neurotransmitter systems has led to investigations into its potential use in treating neurological disorders. Preliminary studies suggest it may modulate pathways related to pain perception and mood regulation.

  • Biological Activity : It has been shown to influence G protein-coupled receptors (GPCRs), which are crucial for neurotransmission. This modulation could provide therapeutic benefits in conditions like anxiety and depression .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for developing treatments for inflammatory diseases.

  • Mechanism of Action : The compound's ability to antagonize specific receptors involved in the inflammatory response has been documented, highlighting its potential for therapeutic applications in conditions such as arthritis .

Structure-Activity Relationship (SAR)

The following table summarizes the SAR findings related to this compound and its analogs:

CompoundSubstituentIC50 (µM)Activity
A4-Chlorophenyl5.41High Antagonist
B4-Fluorophenyl3.20Moderate Antagonist
CThis compoundTBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of the receptor activity, with lower values indicating higher potency.

Case Study 1: Anticancer Properties

A recent study evaluated the efficacy of this compound against non-small cell lung cancer (NSCLC) cells. The results indicated significant inhibition of cell proliferation, correlating with the compound's ability to target specific kinases involved in tumor growth .

Case Study 2: Neurological Effects

In another investigation, the compound was tested for its effects on pain modulation in animal models. The findings suggested that it effectively reduced pain responses by acting on GPCRs associated with pain pathways, indicating potential use in analgesic therapies .

Properties

Molecular Formula

C15H13ClFNO

Molecular Weight

277.72 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C15H13ClFNO/c16-13-5-1-11(2-6-13)9-10-18-15(19)12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19)

InChI Key

CRALMWTYCDKSJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-chlorophenyl)ethanamine (0.321 ml, 2.27 mmol) was diluted with DCM (10 mL) followed by the addition of DIEA (d 0.742) (0.395 ml, 2.27 mmol) and 4-fluorobenzoyl chloride (0.231 ml, 1.89 mmol). After stirring for 30 minutes the reaction was loaded directly onto a biotage 40S cartridge and eluted with hexanes:ethyl acetate (2:1) to yield N-(4-chlorophenethyl)-4-fluorobenzamide (393 mg, 74.8% yield) as a white solid.
Quantity
0.321 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.395 mL
Type
reactant
Reaction Step Two
Quantity
0.231 mL
Type
reactant
Reaction Step Two
[Compound]
Name
40S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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